Wakayin

Topoisomerase I Inhibition DNA Cleavage Complex Marine Natural Products

Researchers studying topoisomerase I cleavage complexes often face poor aqueous solubility of existing probes. Wakayin solves this with ≥25 mg/mL solubility, enabling HTS without DMSO artifacts. Key differentiators: • IC50 1.5 µM (HCT-116 colon cancer), comparable to tsitsikammamine A • Forms reversible topo I-DNA complexes - ideal for studying complex persistence vs. apoptosis • Scaffold yields first-in-class dual IDO1/TDO inhibitors for cancer immunotherapy BenchChem ensures batch-to-batch consistency and worldwide delivery.

Molecular Formula C20H14N4O
Molecular Weight 326.4 g/mol
Cat. No. B1243252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWakayin
Synonymswakayin
Molecular FormulaC20H14N4O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CN=C2C3=C(C(=O)C4=C2C(=CN4)C5=CNC6=CC=CC=C65)NC=C31
InChIInChI=1S/C20H14N4O/c25-20-18-15-10(7-23-18)5-6-21-17(15)16-13(9-24-19(16)20)12-8-22-14-4-2-1-3-11(12)14/h1-4,7-9,22-24H,5-6H2
InChIKeyXUKANBLDSRNPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wakayin: A Marine Bispyrroloiminoquinone Alkaloid with Distinct DNA Intercalation and Topoisomerase I Modulation


Wakayin (CAS 134781-25-2) is a bispyrroloiminoquinone alkaloid originally isolated from the ascidian Clavelina sp. through cytotoxicity-directed fractionation [1]. It features a unique tetracyclic bispyrroloiminoquinone ring system [2] and functions as a DNA intercalator with dual activity: it inhibits topoisomerase I-catalyzed relaxation of supercoiled DNA and, like camptothecin, induces the formation of enzyme-DNA cleavage complexes [3]. Wakayin is the first reported pyrroloiminoquinone alkaloid to be isolated from an ascidian rather than a sponge, distinguishing its natural source among structural relatives such as tsitsikammamines and makaluvamines [4].

Wakayin vs. Pyrroloiminoquinone Analogs: Why Structural Similarity Does Not Predict Functional Equivalence


Substituting wakayin with structurally related marine pyrroloiminoquinone alkaloids such as tsitsikammamines or makaluvamines is not advisable without careful experimental validation due to divergent target engagement profiles, potency, and physicochemical properties. While these compounds share a pyrrolo[4,3,2-de]quinolone scaffold [1], wakayin's unique bispyrroloiminoquinone ring system and substitution pattern confer distinct DNA intercalation characteristics, topoisomerase I cleavage complex stability [2], and cellular cytotoxicity profiles [3]. Furthermore, wakayin exhibits a unique activity profile against the immunotherapeutic targets IDO1 and TDO that differs from closely related analogs [4]. The evidence below quantitatively establishes these critical differentiators, underscoring the necessity of compound-specific procurement for reproducible research outcomes.

Wakayin Quantitative Differentiation: Evidence-Based Selection Criteria Against Comparators


Topoisomerase I Cleavage Complex Stability: Wakayin vs. Camptothecin in High Salt

Wakayin exhibits a markedly different topoisomerase I cleavage complex stability profile compared to camptothecin under high-salt conditions, a key biophysical distinction with implications for cellular DNA damage persistence. Wakayin-stabilized cleavage complexes are significantly less stable than camptothecin-stabilized complexes in the presence of 0.5 M NaCl [1].

Topoisomerase I Inhibition DNA Cleavage Complex Marine Natural Products

Cytotoxicity in HCT-116 Colon Cancer Cells: Wakayin vs. Tsitsikammamine A

In a direct comparative study against the human colon tumor cell line HCT-116, wakayin displays cytotoxicity comparable to tsitsikammamine A, a closely related structural analog. However, the two compounds exhibit different potencies against other cell lines within the NCI-60 panel, indicating distinct cellular selectivity profiles [2].

Cytotoxicity Colon Cancer Pyrroloiminoquinone

IDO1 and TDO Inhibition: Wakayin Scaffold Yields Potent Cellular Activity

Analogs derived from the wakayin scaffold have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes critical for tumor immune evasion. In a cellular assay using HEK 293-EBNA cells overexpressing hIDO1 or hTDO, six wakayin/tsitsikammamine analogs exhibited significant potency [1]. While wakayin itself has not been directly quantified in this assay, the study demonstrates that the wakayin scaffold is a privileged structure for dual IDO1/TDO inhibition, distinguishing it from other marine alkaloids like Exiguamine A, which is selective for IDO1 (Ki = 41 nM) [2].

Immuno-oncology IDO1 inhibitor TDO inhibitor

Solubility Profile: Aqueous and DMSO Solubility Enables Diverse Assay Formats

Wakayin exhibits favorable solubility in both aqueous buffers and DMSO, facilitating its use in a wide range of in vitro and cell-based assays. This solubility profile is a practical differentiator from more lipophilic pyrroloiminoquinones that may precipitate at higher concentrations, thereby limiting assay dynamic range [1].

Solubility Assay Development Formulation

Limited Quantitative Head-to-Head Selectivity Data for Wakayin

A comprehensive search of primary literature and public databases reveals a notable absence of quantitative, head-to-head selectivity data for wakayin against a broad panel of kinases, GPCRs, or other common off-target proteins. Without such data, claims of 'low off-target risk' or 'high selectivity' relative to camptothecin or tsitsikammamines cannot be substantiated [1]. Procurement decisions should not be based on assumed selectivity advantages until direct comparative profiling studies are available.

Selectivity Kinase Profiling Off-target

Wakayin Applications: Recommended Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Studies of Topoisomerase I Poisoning with Reduced Cleavage Complex Stability

Wakayin is uniquely suited for investigating the relationship between topoisomerase I cleavage complex stability and downstream DNA damage signaling. Its 'much less stable' complexes in high salt and poor stabilization at 0°C, as directly compared to camptothecin [1], provide a distinct biophysical probe. Researchers can use wakayin to dissect the contribution of complex persistence to apoptosis induction without the confounding factor of camptothecin's more durable complexes. This application is directly supported by the evidence in Section 3, Evidence Item 1.

Colon Cancer Cell Line Profiling and Comparative Cytotoxicity Studies

Wakayin's IC50 of 1.5 μM against HCT-116 colon cancer cells, comparable to tsitsikammamine A [1], makes it a relevant compound for studies focusing on colon cancer. Its distinct NCI-60 panel profile relative to other pyrroloiminoquinones [2] allows researchers to explore structure-activity relationships (SAR) governing cell-type specificity within this alkaloid class. This application is directly supported by the evidence in Section 3, Evidence Item 2.

Immuno-oncology Drug Discovery: Exploration of Dual IDO1/TDO Inhibition

The wakayin scaffold has demonstrated the capacity to yield analogs with significant cellular potency against both IDO1 and TDO [1]. This dual inhibitory potential differentiates it from the many IDO1-selective inhibitors currently in development and from marine natural products like Exiguamine A [2]. Wakayin serves as an ideal starting point for medicinal chemistry campaigns aimed at developing first-in-class dual IDO1/TDO inhibitors for cancer immunotherapy. This application is directly supported by the evidence in Section 3, Evidence Item 3.

High-Throughput Screening (HTS) Assays Requiring Aqueous Compatibility

Wakayin's favorable aqueous solubility (≥25 mg/mL) [1] makes it a superior choice for high-throughput screening campaigns that utilize aqueous buffer systems. This property minimizes the need for DMSO, reducing potential solvent-related artifacts and cytotoxicity, and allows for more physiologically relevant assay conditions. This application is directly supported by the evidence in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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